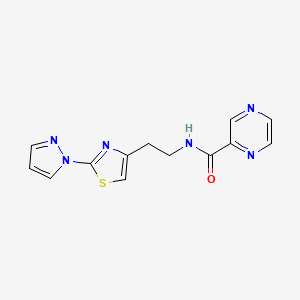![molecular formula C12H12BrClN2O B2989555 N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide CAS No. 2411244-21-6](/img/structure/B2989555.png)
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound features a bromo-substituted indole ring, which is linked to an ethyl chain that terminates in a chloroacetamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Bromination: The indole core is then brominated at the 4-position using brominating agents such as bromine or N-bromosuccinimide (NBS).
Ethyl Chain Addition: The ethyl chain is introduced via a nucleophilic substitution reaction, where ethylamine reacts with the bromo-substituted indole.
Chloroacetamide Formation: Finally, the chloroacetamide group is introduced through the reaction of the ethylamine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Amide derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and is used in multicomponent reactions (MCRs) to generate biologically active molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the development of new drugs targeting various diseases, such as cancer and microbial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide exerts its effects involves its interaction with molecular targets and pathways. The bromo-substituted indole ring can bind to various receptors and enzymes, leading to biological responses. The chloroacetamide group may participate in enzyme inhibition or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromo-1H-indol-3-yl)acetonitrile: This compound features a similar indole core but has a cyano group instead of the chloroacetamide group.
2-Bromo-3-(1H-indol-3-yl)maleimide: This compound has a maleimide group attached to the indole ring, which enhances its fluorescence properties.
Uniqueness: N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide is unique due to its specific combination of the bromo-substituted indole ring and the chloroacetamide group, which provides distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
IUPAC Name |
N-[2-(4-bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c13-9-2-1-3-10-12(9)8(7-16-10)4-5-15-11(17)6-14/h1-3,7,16H,4-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJZXPROSULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)
![ethyl 5-(2-ethoxynaphthalene-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)




![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)


